molecular formula C15H12N4O3 B5846321 N'-(2,1,3-benzoxadiazol-5-ylmethylene)-4-methoxybenzohydrazide

N'-(2,1,3-benzoxadiazol-5-ylmethylene)-4-methoxybenzohydrazide

Cat. No. B5846321
M. Wt: 296.28 g/mol
InChI Key: UBMQHXIMTGMDNP-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,1,3-benzoxadiazol-5-ylmethylene)-4-methoxybenzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BMDH and is a member of the benzoxadiazole family. BMDH has been extensively studied for its unique properties and has shown promising results in various applications.

Mechanism of Action

The mechanism of action of BMDH is not fully understood. However, it has been shown to interact with specific receptors and enzymes in the body. BMDH has been shown to inhibit the activity of certain enzymes, which may have implications in the treatment of certain diseases.
Biochemical and Physiological Effects:
BMDH has been shown to possess several biochemical and physiological effects. It has been shown to possess antioxidant properties, which may have implications in the treatment of oxidative stress-related diseases. BMDH has also been shown to possess anti-inflammatory properties, which may have implications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

BMDH has several advantages when used in laboratory experiments. It is easy to synthesize and purify, making it readily available for use. BMDH also possesses excellent fluorescence properties, making it a suitable candidate for use in fluorescence microscopy and imaging. However, BMDH has limitations in terms of its stability and solubility, which may affect its use in certain applications.

Future Directions

BMDH has shown promising results in various applications, and future research may focus on its use in the detection of metal ions and environmental monitoring. Further research may also focus on the development of BMDH-based drugs for the treatment of oxidative stress-related and inflammatory diseases. Additionally, the synthesis of BMDH derivatives may be explored to improve its stability and solubility in certain applications.
Conclusion:
In conclusion, BMDH is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of BMDH is easy and yields high purity BMDH. BMDH has been extensively studied for its unique properties and has shown promising results in various applications. Future research may focus on its use in the detection of metal ions, environmental monitoring, and the development of BMDH-based drugs for the treatment of oxidative stress-related and inflammatory diseases.

Synthesis Methods

The synthesis of BMDH involves the condensation of 2,1,3-benzoxadiazole-5-carboxaldehyde and 4-methoxybenzohydrazide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields high purity BMDH. The synthesis of BMDH has been optimized to improve its yield and purity.

Scientific Research Applications

BMDH has been studied for its potential applications in various fields of science. It has been shown to possess excellent fluorescence properties, which make it a suitable candidate for use in fluorescence microscopy and imaging. BMDH has also been studied for its use in the detection of metal ions, such as copper and mercury. The compound has been shown to selectively bind to these metal ions, making it a potential candidate for use in environmental monitoring and detection.

properties

IUPAC Name

N-[(E)-2,1,3-benzoxadiazol-5-ylmethylideneamino]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c1-21-12-5-3-11(4-6-12)15(20)17-16-9-10-2-7-13-14(8-10)19-22-18-13/h2-9H,1H3,(H,17,20)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMQHXIMTGMDNP-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC3=NON=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC3=NON=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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